molecular formula C18H17FN2O2 B118511 Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 140640-91-1

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

カタログ番号 B118511
CAS番号: 140640-91-1
分子量: 312.3 g/mol
InChIキー: BLBRGOAYSNAIDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate, also known as MMPIP, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which plays a crucial role in regulating synaptic transmission and plasticity in the brain. In

作用機序

MGluR7 is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It plays a crucial role in regulating synaptic transmission and plasticity by modulating the release of glutamate, the primary excitatory neurotransmitter in the brain. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate selectively binds to and blocks the activity of mGluR7, leading to a decrease in glutamate release and subsequent modulation of synaptic transmission.
Biochemical and Physiological Effects:
Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to decrease anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has also been shown to have antidepressant-like effects and to improve cognitive function in animal models of depression. In addition, Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been shown to reduce pain sensitivity in animal models, suggesting its potential as an analgesic agent.

実験室実験の利点と制限

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has several advantages for use in lab experiments. It is a highly selective antagonist of mGluR7, which allows for specific modulation of glutamate neurotransmission. It is also relatively stable and has a long half-life, making it suitable for in vivo studies. However, there are also limitations to its use. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has low aqueous solubility, which can limit its bioavailability and require the use of solvents. It also has limited oral bioavailability, which may require alternative administration routes for in vivo studies.

将来の方向性

There are several future directions for research on Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate. One area of interest is the potential use of Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate in the treatment of drug addiction. Preclinical studies have shown that Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate can reduce drug-seeking behavior in animal models of addiction, indicating its potential as a therapeutic agent. Another area of interest is the potential use of Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate in the treatment of neurodegenerative disorders such as Alzheimer's disease. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential as a disease-modifying agent. Further research is needed to fully understand the therapeutic potential of Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate in these and other neurological disorders.

科学的研究の応用

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been extensively studied for its potential therapeutic applications in neurological disorders such as anxiety, depression, and schizophrenia. The selective antagonism of mGluR7 by Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been shown to modulate glutamate neurotransmission, which is implicated in the pathophysiology of these disorders. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has also been investigated for its potential use in the treatment of drug addiction and pain management.

特性

CAS番号

140640-91-1

製品名

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

分子式

C18H17FN2O2

分子量

312.3 g/mol

IUPAC名

methyl 4-(4-fluorophenyl)-6-propan-2-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C18H17FN2O2/c1-10(2)16-15(18(22)23-3)14(11-4-6-12(19)7-5-11)13-8-9-20-17(13)21-16/h4-10H,1-3H3,(H,20,21)

InChIキー

BLBRGOAYSNAIDU-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)C(=O)OC

正規SMILES

CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)C(=O)OC

同義語

METHYL 4-(4-FLUOROPHENYL)-6-ISOPROPYL-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLATE

製品の起源

United States

Synthesis routes and methods

Procedure details

23.9 g (55 mmol) of a mixture of methoxymethyltriphenylphosphonium bromide and sodium amide are covered with a layer of 145 ml of anhydrous tetrahydrofuran and the mixture is stirred vigorously for 15 min. 17.4 g (55 mmol) of the compound from Example V are added to 145 ml of tetrahydrofuran and the mixture is stirred at room temperature for 1 h. A further 23.9 g (55 mmol) of methoxymethyltriphenylphosphonium bromide/sodium amide are added and the mixture is stirred at room temperature for 60 min. 185 ml (1.11 mol) of 6 M hydrochloric acid are added, and the mixture is heated to reflux for 1 h and cooled. It is neutralized using 5 M sodium hydroxide solution and the phases are separated. The aqueous phase is extracted twice with ethyl acetate, and the combined organic phases are washed with saturated sodium chloride solution, dried over sodium sulphate and concentrated to dryness. The residue which remains is dissolved in dichloromethane and added to a glass frit (porosity 3) which contains 450 g of silica gel 230-400 mesh. The mixture is eluted without sucking dry using a gradient of petroleum ether/ethyl acetate of 4:1 to 2:1. The eluate is concentrated to dryness in vacuo and the residue is thoroughly stirred in a mixture of ether/petroleum ether. Yield: 13.8 g (80% of theory) of colorless crystals M.p.: 187° C.
[Compound]
Name
mixture
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
compound
Quantity
17.4 g
Type
reactant
Reaction Step Four
Quantity
145 mL
Type
solvent
Reaction Step Four
Name
methoxymethyltriphenylphosphonium bromide sodium amide
Quantity
23.9 g
Type
reactant
Reaction Step Five
Quantity
185 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
145 mL
Type
solvent
Reaction Step Eight

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。